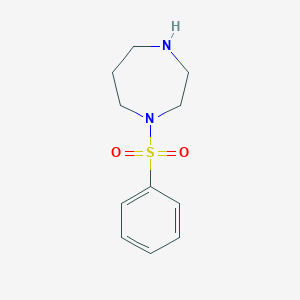

1-(Benzenesulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15,11-5-2-1-3-6-11)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUWJUWAQBNHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Benzenesulfonyl)-1,4-diazepane synthesis protocol

An In-Depth Technical Guide on the Synthesis of 1-(Benzenesulfonyl)-1,4-diazepane

Introduction: Significance and Application

This compound is a key heterocyclic compound featuring a seven-membered diazepane ring. The 1,4-diazepane scaffold is recognized by medicinal chemists as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including agents with anticonvulsant, anxiolytic, sedative, and antipsychotic properties[1][2].

The benzenesulfonyl group serves a critical role, often as a protecting group for one of the nitrogen atoms in the diazepane ring. This strategic protection allows for selective functionalization of the second nitrogen atom, making the title compound a versatile intermediate in the synthesis of more complex pharmaceutical agents and drug candidates[3]. This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the underlying chemical principles, experimental causality, and robust validation.

Core Synthesis Strategy: Nucleophilic Acyl Substitution

The most direct and widely employed method for synthesizing this compound is the reaction of 1,4-diazepane with benzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.

Reaction Mechanism

The synthesis proceeds via a well-established mechanism for the formation of sulfonamides from amines and sulfonyl chlorides[4][5].

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a primary or secondary amine nitrogen atom from 1,4-diazepane on the electrophilic sulfur atom of benzenesulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, expelling a chloride ion (a good leaving group) to form a protonated sulfonamide.

-

Deprotonation: A base, typically a tertiary amine like triethylamine, is added to the reaction mixture to neutralize the hydrogen chloride (HCl) generated in situ[4]. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

The mechanism is visualized in the diagram below.

Caption: Reaction mechanism for sulfonamide formation.

Detailed Experimental Protocol

This section outlines a robust and reproducible protocol for the synthesis of this compound.

Materials and Reagents

-

1,4-Diazepane

-

Benzenesulfonyl chloride

-

Triethylamine (Et₃N)[4]

-

Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous[6]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Tabulated Reaction Parameters

For a typical laboratory-scale synthesis, the following parameters are recommended. Precise control over stoichiometry is crucial to favor mono-sulfonylation and minimize the formation of the 1,4-bis(benzenesulfonyl)-1,4-diazepane byproduct[7].

| Parameter | Value/Compound | Molar Eq. | Notes |

| Limiting Reagent | 1,4-Diazepane | 1.0 | Should be of high purity. |

| Electrophile | Benzenesulfonyl chloride | 1.0 - 1.1 | A slight excess can be used to ensure full conversion of the limiting reagent. |

| Base | Triethylamine | 1.2 - 1.5 | Sufficient excess is required to neutralize the HCl byproduct effectively[4]. |

| Solvent | Dichloromethane (DCM) | - | A concentration of ~0.1-0.2 M with respect to the limiting reagent is typical. |

| Temperature | 0 °C to Room Temp. | - | The initial addition is performed at 0 °C to control the exothermic reaction. |

| Reaction Time | 2 - 5 hours | - | Progress should be monitored by Thin Layer Chromatography (TLC). |

Step-by-Step Procedure

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-diazepane (1.0 eq) and anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-5 hours. Monitor the reaction's progress by TLC until the starting material (1,4-diazepane) is consumed.

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by slowly adding water.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid or oil[6].

Synthesis Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to purification.

Caption: Step-by-step workflow for the synthesis of this compound.

Rationale for Key Process Parameters

Stoichiometry and Selectivity

1,4-Diazepane possesses two secondary amine functionalities. The use of approximately one equivalent of benzenesulfonyl chloride is critical for achieving mono-substitution. Using a large excess of the sulfonylating agent would lead to the formation of the undesired 1,4-bis(benzenesulfonyl)-1,4-diazepane side product[7]. If the bis-substituted product is desired, at least two equivalents of both the sulfonyl chloride and the base would be required.

The Essential Role of the Base

The reaction generates one equivalent of HCl for every equivalent of sulfonamide formed. In the absence of a non-nucleophilic base, this HCl would protonate the highly basic 1,4-diazepane, forming an ammonium salt. The resulting positively charged nitrogen is no longer nucleophilic, effectively halting the reaction. Triethylamine is an ideal choice as it is a strong enough base to scavenge the HCl but is sterically hindered, which prevents it from competing with the diazepane as a nucleophile[4].

Solvent Selection

Aprotic solvents like dichloromethane (DCM) or chloroform are preferred for this reaction. They are excellent at dissolving the reactants and do not participate in the reaction (unlike protic solvents like alcohols, which could potentially react with the sulfonyl chloride). Using an anhydrous solvent is important to prevent the hydrolysis of the highly reactive benzenesulfonyl chloride.

Purification and Characterization

Work-up and Purification Strategy

The aqueous wash steps are crucial for removing the byproducts and excess reagents. The sodium bicarbonate wash neutralizes any remaining HCl and removes any unreacted benzenesulfonyl chloride (via hydrolysis to benzenesulfonic acid). The final purification via silica gel chromatography separates the desired mono-substituted product from any unreacted starting material and the more non-polar bis-substituted byproduct.

Spectroscopic Validation

The identity and purity of the final product, this compound (C₁₁H₁₆N₂O₂S, M.W. 240.32 g/mol )[8], must be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons of the benzenesulfonyl group (typically in the δ 7.5-7.9 ppm region) and multiple signals for the seven-membered diazepane ring protons (typically in the δ 2.8-3.6 ppm region).

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the aromatic carbons and the aliphatic carbons of the diazepane ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 241.1.

Conclusion

The synthesis of this compound via the reaction of 1,4-diazepane with benzenesulfonyl chloride is a reliable and scalable method. Success hinges on the careful control of stoichiometry to ensure mono-substitution, the use of an appropriate base to neutralize the acid byproduct, and execution under anhydrous conditions. The detailed protocol and mechanistic insights provided in this guide offer researchers a robust framework for the efficient and reproducible synthesis of this valuable chemical intermediate.

References

-

Ramajayam, R.; Giridhar, R.; Yadav, M.R. (2006). Synthesis of novel substituted diaryl-1, 4-diazepines. Chemistry of Heterocyclic Compounds, 42(7), 901-906. Available at: [Link]

-

Kato, S.; Harada, H.; Morie, T. (1997). Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1997, 3219-3226. Available at: [Link]

-

Molbase. (n.d.). Preparation of 6-benzensulfonylamino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine. Available at: [Link]

-

Bentham Science. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6). Available at: [Link]

-

Silva, E. M. P. (2022). 1,4‐Diazepane Ring‐Based Systems. In More Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 559-584). Wiley. Available at: [Link]

-

Sudarshan Rao, K., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Available at: [Link]

-

Wikipedia. (n.d.). Triethylamine. Available at: [Link]

-

Cox, C. D., et al. (2010). A new synthetic route to suvorexant, an orexin receptor antagonist. Journal of Organic Chemistry, 75(15), 5173-5176. Available at: [Link]

-

Cao, Y., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(50), 31569-31592. Available at: [Link]

-

Ramajayam, R.; Giridhar, R.; Yadav, M.R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry, 7(8), 793-812. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Triethylamine - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. prepchem.com [prepchem.com]

- 7. 1,4-bis(benzenesulfonyl)-1,4-diazepane | CAS:5451-44-5 | Atomaxchem [en.atomaxchem.com]

- 8. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Structure Elucidation of 1-(Benzenesulfonyl)-1,4-diazepane

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical research and development, the precise molecular structure of a compound is its fundamental identity. It dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The process of structure elucidation, therefore, is not merely a procedural step but a cornerstone of scientific integrity. This guide provides a comprehensive, technically-grounded framework for the definitive structure determination of 1-(Benzenesulfonyl)-1,4-diazepane, a molecule of interest within contemporary medicinal chemistry. Our approach is rooted in a multi-technique, synergistic strategy, where each analytical method provides a unique and complementary piece of the structural puzzle. We will delve into the "why" behind each experimental choice, ensuring a logical and self-validating workflow that culminates in an unassailable structural assignment.

Introduction to this compound: A Molecule of Interest

This compound belongs to the class of N-sulfonylated nitrogen heterocycles. The diazepine ring is a seven-membered heterocycle with two nitrogen atoms, a scaffold that is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The benzenesulfonyl group, a common pharmacophore, can significantly influence the molecule's polarity, solubility, and binding characteristics. Given the potential for various isomeric forms and the conformational flexibility of the seven-membered ring, a rigorous and multi-faceted approach to structure elucidation is paramount.

The Strategic Workflow: An Integrated Analytical Approach

The definitive elucidation of this compound's structure relies on the convergence of data from several powerful analytical techniques. No single method provides the complete picture; rather, it is the collective evidence that builds an irrefutable case.[3] Our strategy is designed to move from foundational molecular formula determination to detailed connectivity and, finally, to the three-dimensional arrangement of atoms.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Establishing the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the initial and indispensable tool in structure elucidation, providing the precise molecular weight and, with high-resolution instruments, the elemental composition.[4][5] For a novel compound like this compound, this is the first piece of concrete evidence.

Trustworthiness: The self-validating nature of high-resolution mass spectrometry (HRMS) lies in its ability to provide a molecular formula with a high degree of confidence, significantly narrowing down the possibilities for the unknown structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Given the presence of nitrogen atoms, positive ion mode (ESI+) is typically effective for generating the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on this accurate mass, constraining the search to C, H, N, O, and S.

Expected Data & Interpretation

For this compound (C₁₁H₁₆N₂O₂S), the expected data is summarized below.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Monoisotopic Mass | 240.0932 Da |

| [M+H]⁺ (Exact Mass) | 241.1005 Da |

The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural clues. Key expected fragments would arise from the cleavage of the benzenesulfonyl group and fragmentation of the diazepane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] For this compound, the characteristic vibrations of the sulfonamide group are of primary interest.

Trustworthiness: The presence of characteristic absorption bands for the S=O and S-N bonds provides strong, corroborating evidence for the proposed structure.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.

Expected Data & Interpretation

The key vibrational frequencies for this compound are outlined in the following table.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) ** | Asymmetric Stretching | ~1320-1310 |

| Sulfonamide (SO₂) ** | Symmetric Stretching | ~1155-1143 |

| S-N | Stretching | ~914-895 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~2950-2850 |

| N-H (Secondary Amine) | Stretching | ~3350-3310 |

The presence of strong bands in the 1320-1140 cm⁻¹ region is a hallmark of the sulfonamide group.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of small molecules in solution.[3] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the molecule's connectivity.

Trustworthiness: The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a self-consistent and highly detailed picture of the molecular framework.[9][10]

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a standard proton NMR spectrum to identify the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to determine the number of unique carbon environments.

-

2D NMR - COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. This is crucial for identifying adjacent protons in the diazepane ring.

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule, such as the benzenesulfonyl group to the diazepane ring.

Caption: Logical flow of NMR experiments for establishing molecular connectivity.

Expected Data & Interpretation

-

¹H NMR: Expect signals for the aromatic protons of the benzenesulfonyl group (typically in the 7.5-8.0 ppm region) and multiple signals for the aliphatic protons of the diazepane ring (likely in the 2.5-4.0 ppm range). The N-H proton will likely be a broad singlet.

-

¹³C NMR: Expect signals for the aromatic carbons (120-140 ppm) and the aliphatic carbons of the diazepane ring (40-60 ppm).

-

2D NMR: COSY will show correlations between adjacent CH₂ groups in the diazepane ring. HMBC will be critical to show the correlation from the protons on the diazepane ring adjacent to the sulfonamide nitrogen to the carbons of the phenyl ring, definitively linking the two moieties.

Single Crystal X-Ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS, FTIR, and NMR can provide a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[11]

Trustworthiness: This technique provides a complete molecular connection table and stereochemical assignment, leaving no room for ambiguity.[12]

Experimental Protocol: X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The instrument measures the angles and intensities of the diffracted X-rays.[11]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

Expected Outcome

The successful structure solution will yield a 3D model of this compound, confirming the connectivity established by NMR and revealing the conformation of the diazepane ring and the relative orientation of the benzenesulfonyl group in the crystalline state.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound, as outlined in this guide, is a testament to the power of a multi-pronged analytical strategy. Each technique, from the initial molecular formula determination by mass spectrometry to the detailed connectivity mapping by NMR and the ultimate 3D structure confirmation by X-ray crystallography, provides essential and cross-verifiable data points. This integrated workflow ensures the highest level of scientific rigor and confidence, delivering an unambiguous and definitive structural assignment that is crucial for any further research and development endeavors.

References

- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).

-

Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (n.d.). J-Stage. Retrieved from [Link]

-

Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab. Retrieved from [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. Retrieved from [Link]

-

The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (n.d.). Pittcon. Retrieved from [Link]

-

Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (2022). ResearchGate. Retrieved from [Link]

-

Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. Retrieved from [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. (2001). Semantic Scholar. Retrieved from [Link]

-

Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. (n.d.). Waters Corporation. Retrieved from [Link]

-

Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy. (2020). PubMed. Retrieved from [Link]

- CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug. (n.d.). Google Patents.

-

X-ray diffraction pattern of a) diazepam, b) HPβCD, c) physical mixture, d) inclusion complex. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzenesulfonic acid. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Benzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

X-ray diffraction pattern of A pure diazepam, B bulk Compritol® ATO... (n.d.). ResearchGate. Retrieved from [Link]

-

Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. (n.d.). MDPI. Retrieved from [Link]

-

Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). Retrieved from [Link]

-

Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

X-ray diffraction patterns on powder of diazepam (green line), PEG (red... (n.d.). ResearchGate. Retrieved from [Link]

-

1-[6-(Benzenesulfonyl)-3-pyridinyl]-1,4-diazepane. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). JOCPR. Retrieved from [Link]

-

Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

4-[[4-(Phenylmethyl)-1,4-diazepan-1-yl]carbonyl]benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved from [Link]

-

1,4-Dibenzyl-6-(phenylsulfonyl)-1,4-diazepane. (n.d.). PubChem. Retrieved from [Link]

-

2-[6-(Benzenesulfonyl)-3-pyridinyl]-1,4-diazepane. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). NIH. Retrieved from [Link]

-

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pittcon.org [pittcon.org]

- 6. researchgate.net [researchgate.net]

- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 8. rsc.org [rsc.org]

- 9. Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Benzenesulfonyl)-1,4-diazepane

A Hypothetical Framework for a Novel CNS Modulator

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. The novel compound, 1-(Benzenesulfonyl)-1,4-diazepane, represents an intriguing but mechanistically uncharacterized molecule. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its mechanism of action. In the absence of direct empirical data, we will leverage established knowledge of analogous structures to postulate a primary hypothesis: This compound acts as a modulator of GABAergic neurotransmission, potentially through allosteric modulation of GABAA receptors. This document outlines a structured, multi-stage experimental plan to rigorously test this hypothesis, from initial binding assays to in vivo behavioral studies. Each proposed step is designed to be self-validating, ensuring a logical and scientifically sound progression of inquiry.

Introduction: The Enigma of this compound

The 1,4-diazepane ring system is most famously associated with the benzodiazepine class of drugs, which exert their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[1][2][3] This potentiation leads to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. While this compound shares the core diazepine structure, the presence of the benzenesulfonyl group at the N1 position significantly alters its electronic and steric properties compared to classic benzodiazepines like diazepam.

Currently, the public domain lacks specific studies detailing the mechanism of action for this particular molecule. This guide, therefore, serves as a proactive roadmap for its systematic investigation. We will proceed with the primary hypothesis that its structural similarity to known GABAA receptor modulators is a strong indicator of its potential biological target.

Postulated Mechanism of Action: GABAA Receptor Modulation

We hypothesize that this compound binds to a site on the GABAA receptor complex, distinct from the GABA binding site itself, and allosterically modulates the receptor's response to GABA. This is the hallmark mechanism of benzodiazepines. The benzenesulfonyl moiety may influence the binding affinity and efficacy at the benzodiazepine binding site or a novel site on the receptor complex.

To visualize this proposed interaction, consider the following signaling pathway:

Sources

- 1. The synthesis and pharmacology of a novel benzodiazepine derivative, 1-(beta-methylsulfonylethyl)-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (ID-622) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Diazepane Sulfonamides

This guide provides an in-depth exploration of the strategies and methodologies central to the development of novel diazepane sulfonamides. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to delve into the causal reasoning behind synthetic choices, the importance of robust, self-validating protocols, and the critical interplay between chemical structure and biological function.

Introduction: The Diazepane Sulfonamide Scaffold in Medicinal Chemistry

The diazepane sulfonamide scaffold represents a privileged structure in modern drug discovery. It is characterized by a seven-membered 1,4-diazepane ring system covalently linked to a sulfonamide moiety. This unique combination merges the conformational flexibility and stereochemical richness of the diazepine ring with the potent and versatile pharmacophoric properties of the sulfonamide group.

Diazepines, most famously represented by benzodiazepines like diazepam, are well-established modulators of the central nervous system, primarily through their interaction with γ-aminobutyric acid (GABA) receptors.[1][2][3] The sulfonamide group is a cornerstone of medicinal chemistry, found in a vast array of antibacterial, anti-inflammatory, and anticancer agents.[4][5][6] The fusion of these two motifs has yielded compounds with promising therapeutic potential, including potent 5-HT₆ antagonists for cognitive disorders and monoacylglycerol acyltransferase 2 (MGAT2) inhibitors with antitumor activity.[4][7]

The core challenge and opportunity in this field lie in efficiently navigating the vast chemical space to produce diverse libraries of these molecules. While traditional multi-step syntheses have been valuable, they are often hampered by long reaction sequences and potential for low overall yields.[8] Modern synthetic strategies, particularly multicomponent and catalyzed reactions, have become essential tools for accelerating the discovery of novel, biologically active diazepane sulfonamides.[8][9]

Strategic Synthesis of the Diazepane Core

The construction of the seven-membered diazepine ring is the foundational step. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the need for efficiency and diversity.

Classical Linear Approaches

Historically, benzodiazepine-type structures were assembled through linear, multi-step sequences. A common approach involves the reaction of a substituted 2-aminobenzophenone with a glycine derivative, followed by cyclization.[10][11] Another established route begins with isatoic anhydrides, which react with amino acids like glycine to form an intermediate that is subsequently cyclized.[12]

Causality Behind the Method: These methods are robust and well-documented, making them reliable for producing specific, known analogs. However, their linear nature means that the overall yield decreases with each step, and the synthesis of a diverse library requires the individual, and often arduous, synthesis of numerous starting materials.[8]

Modern Convergent and Catalytic Strategies

To overcome the limitations of linear synthesis, modern chemistry favors more convergent and efficient methodologies.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi four-component reaction (Ugi-4CR), are exceptionally powerful for building molecular complexity in a single step.[9][13][14] In a typical MCR approach for diazepine synthesis, bifunctional starting materials are used in a one-pot reaction, followed by a subsequent intramolecular cyclization step to form the seven-membered ring.[14][15]

Expertise & Experience: The power of MCRs lies in their convergence and diversity. By simply varying any of the four starting components (an amine, a ketone/aldehyde, an isocyanide, and a carboxylic acid), a large library of structurally diverse products can be generated rapidly. This "fail-fast, succeed-fast" approach is invaluable in early-stage drug discovery.

Catalytic Cyclizations: Transition metal catalysis offers another elegant solution for diazepine synthesis. Palladium- and copper-catalyzed reactions have been developed for intramolecular cyclizations to form the core ring structure with high efficiency.[16][17] Notably, copper-catalyzed asymmetric reductive cyclizations can produce dibenzo[b,d]azepines with excellent control over both central and axial stereochemistry, which is critical as biological activity is often stereospecific.[16][18]

Visualizing Synthetic Efficiency

The following diagram illustrates the strategic advantage of a convergent MCR approach over a traditional linear synthesis for generating a compound library.

Caption: General workflow for the sulfonylation of a diazepane core.

A detailed, self-validating protocol for this transformation is provided in Section 5. The choice of a non-nucleophilic base like triethylamine (TEA) is critical; its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation without competing in the reaction itself.

Structure-Activity Relationships (SAR) and Biological Targets

The biological activity of diazepane sulfonamides is highly dependent on the nature and position of substituents on the scaffold. [19]Understanding these relationships is key to designing potent and selective therapeutic agents.

-

The Sulfonamide "R" Group: This position is the primary driver of target specificity and potency. By varying the aryl, heteroaryl, or alkyl group (R) attached to the sulfonyl moiety, chemists can modulate interactions with the target protein's binding pocket. For example, specific substitutions on a phenylsulfonamide can enhance inhibitory activity against enzymes like α-glucosidase or carbonic anhydrase. [20][21][22]* The Fused Benzene Ring (Ring A): Substituents on this ring, particularly at the C7 position, are known to be critical for the anxiolytic and anticonvulsant activity of classical benzodiazepines. [19][23]Electron-withdrawing groups like halogens (e.g., Chlorine) or nitro groups often enhance potency. [23]* The Diazepane Ring: The conformation of this seven-membered ring and the presence of substituents (e.g., at C3) can influence binding affinity and selectivity. Fusing other rings to the diazepine can act as conformational blockers, locking the molecule into a specific bioactive shape. [19]

Data Presentation: Hypothetical SAR Table

The following table illustrates a typical SAR study for a series of diazepane sulfonamides targeting the 5-HT₆ receptor, a key target for cognitive enhancement. [7]

| Compound ID | Ring A Substituent (C7) | Sulfonamide R-Group | 5-HT₆ Ki (nM) |

|---|---|---|---|

| 1a | Cl | Phenyl | 150.5 |

| 1b | Cl | 4-Fluorophenyl | 85.2 |

| 1c | Cl | 4-Methoxyphenyl | 210.8 |

| 1d | Cl | Naphthyl | 45.6 |

| 2a | NO₂ | Phenyl | 125.3 |

| 2b | NO₂ | 4-Fluorophenyl | 60.7 |

Analysis: From this hypothetical data, one can infer that: 1) An electron-withdrawing group at C7 (Cl, NO₂) is favorable. 2) A larger, more lipophilic R-group (Naphthyl) or an electron-withdrawing substituent on the phenyl R-group (4-Fluoro) enhances binding affinity. This type of systematic analysis guides the rational design of next-generation compounds.

Detailed Experimental Protocols

Trustworthiness in synthetic chemistry is built on detailed, reproducible protocols. The following methods are presented as self-validating systems, including necessary steps for both synthesis and characterization.

Protocol 1: Multicomponent Synthesis of a 1,4-Benzodiazepine-2,5-dione Core

This protocol is adapted from established MCR strategies for benzodiazepine synthesis. [14][15]

-

Ugi Reaction: To a solution of methyl 2-aminobenzoate (1.0 mmol, 1 eq) in methanol (5 mL) in a microwave vial, add Boc-glycinal (1.1 mmol, 1.1 eq), an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 eq), and a carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 eq).

-

Reaction: Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Deprotection & Cyclization: Dissolve the crude Ugi product in 1,2-dichloroethane (DCE, 5 mL) and add trifluoroacetic acid (TFA, 10% v/v). Heat the mixture at 40 °C overnight. The TFA removes the Boc protecting group, and the liberated amine undergoes spontaneous intramolecular cyclization to form the diazepinedione ring.

-

Purification: Concentrate the mixture and purify the residue by flash column chromatography on silica gel to yield the desired benzodiazepine core.

-

Validation: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for N-Sulfonylation of the Diazepane Core

This protocol is based on the methods described for synthesizing 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides. [7]

-

Preparation: Dissolve the synthesized diazepane core (1.0 mmol, 1 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (TEA, 1.5 mmol, 1.5 eq) to the solution and stir for 5 minutes.

-

Addition of Sulfonyl Chloride: Add the desired substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 mmol, 1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) until the starting diazepane is no longer visible.

-

Quenching & Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Validation: Characterize the final diazepane sulfonamide by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and HRMS to confirm its identity, structure, and purity.

Conclusion and Future Directions

The diazepane sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutics. This guide has outlined both the strategic rationale and the practical execution required to synthesize these valuable compounds. By leveraging modern synthetic methods like multicomponent reactions and catalysis, researchers can rapidly generate diverse libraries for biological screening. A thorough understanding of structure-activity relationships, guided by systematic analog synthesis and robust biological assays, is paramount for optimizing lead compounds.

Future efforts in this field will likely focus on the development of novel catalytic systems for enantioselective synthesis, the exploration of new multicomponent reactions to access unprecedented chemical space, and the application of computational docking and in silico screening to more effectively predict biological activity and guide synthetic efforts.

References

-

Kröger, D., Stalling, T., & Martens, J. (n.d.). The Concept of Sequential Multicomponent Reactions: A Short Synthesis of Thiazolo- and Oxazolob[13][14]enzodiazepine-2,5-diones.

- Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. (n.d.). Royal Society of Chemistry.

- Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cycliz

- Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.

- Farhid, H., Khodkari, V., Nazeri, M. T., Javanbakht, S., & Shaabani, A. (n.d.). Multicomponent reactions as a potent tool for the synthesis of benzodiazepines.

- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders. (n.d.).

- Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters.

- Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. (2025, July 4). PMC.

- Farhid, H., Khodkari, V., Nazeri, M. T., Javanbakht, S., & Shaabani, A. (2021, April 26). Multicomponent reactions as a potent tool for the synthesis of benzodiazepines. PubMed.

- Palladium-Catalyzed Benzodiazepines Synthesis. (n.d.). MDPI.

- Synthesis of benzodiazepines. (n.d.).

- Chemical structure and biological activity of the diazepines. (n.d.). PubMed.

- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). Royal Society of Chemistry.

- Synthesis of Diazepam. (n.d.). Chemistry Steps.

- Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2025, August 8).

- Chemical structure and biological activity of the diazepines. (n.d.). PMC.

- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.).

- Molecular Targets for the Myorelaxant Action of Diazepam. (2025, August 7).

- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv

- Gates, M. (n.d.). New synthesis of diazepam. American Chemical Society.

- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.).

- Exploring Sulfonamides: Biological Activities and Structure–Activity Rel

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI.

- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2025, August 4).

- diazepam. (n.d.). ClinPGx.

- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.).

- Diazepam's Mechanism of Action: How This Benzodiazepine Works. (2024, November 1). GoodRx.

Sources

- 1. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goodrx.com [goodrx.com]

- 4. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 8. Multicomponent reactions as a potent tool for the synthesis of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 11. Synthesis of Diazepam - Chemistry Steps [chemistrysteps.com]

- 12. datapdf.com [datapdf.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Palladium-Catalyzed Benzodiazepines Synthesis | MDPI [mdpi.com]

- 18. idus.us.es [idus.us.es]

- 19. chemisgroup.us [chemisgroup.us]

- 20. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Theoretical Exploration of 1-(Benzenesulfonyl)-1,4-diazepane Conformation: An In-depth Technical Guide

Abstract

The conformational landscape of the 1,4-diazepane scaffold is a critical determinant of its biological activity and physicochemical properties, making it a cornerstone of medicinal chemistry. The introduction of a benzenesulfonyl group at the N1 position profoundly influences the conformational preferences of the seven-membered ring, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive theoretical framework for the conformational analysis of 1-(Benzenesulfonyl)-1,4-diazepane. We will delve into the fundamental conformational possibilities of the 1,4-diazepane ring, explore the steric and electronic impact of the benzenesulfonyl substituent, and detail a robust computational workflow for elucidating the conformational energetics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure of this important molecular scaffold.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer agents.[1][2] The conformational flexibility of the seven-membered ring allows it to adopt various spatial arrangements, which in turn dictates its ability to bind to specific biological targets. Understanding and controlling the conformational behavior of 1,4-diazepane derivatives is therefore paramount in the rational design of novel therapeutics.

The addition of a benzenesulfonyl group to the 1,4-diazepane nucleus introduces significant steric and electronic perturbations. The bulky phenyl ring and the electron-withdrawing nature of the sulfonyl group can dramatically alter the conformational equilibrium of the diazepane ring. A thorough theoretical investigation is essential to map the potential energy surface of this compound and identify its low-energy conformers.

The Conformational Landscape of the 1,4-Diazepane Ring

The unsubstituted 1,4-diazepane ring is a flexible seven-membered heterocycle that can exist in several conformations. The most stable conformations are typically chair and twist-chair forms, with boat and twist-boat conformations representing higher energy states or transition states.[3][4]

-

Chair Conformation: Characterized by a C2 axis of symmetry, the chair form is often the global minimum energy conformation for substituted 1,4-diazepanes.[3]

-

Twist-Chair Conformation: This conformation lacks any symmetry elements and is often close in energy to the chair form. The flexibility of the ring can lead to a variety of twist-chair forms.

-

Boat and Twist-Boat Conformations: These are generally higher in energy due to torsional strain and transannular interactions. They often represent transition states in the interconversion between chair and twist-chair conformers.

The energy barrier for ring inversion in related benzodiazepine systems has been studied using both experimental (NMR) and computational (DFT) methods, providing a basis for understanding the dynamic conformational processes in diazepanes.[5][6]

The Influence of the Benzenesulfonyl Group

The introduction of a benzenesulfonyl group at the N1 position of the 1,4-diazepane ring has several key consequences for its conformational preferences:

-

Steric Hindrance: The bulky benzenesulfonyl group will sterically interact with the rest of the diazepane ring, disfavoring certain conformations and influencing the orientation of substituents.

-

Electronic Effects: The electron-withdrawing sulfonyl group can affect the bond lengths and angles within the diazepane ring and influence the nitrogen atom's hybridization and basicity.

-

Rotational Barriers: The rotation around the N-S bond introduces another degree of conformational freedom, leading to different orientations of the phenyl ring relative to the diazepane ring.

Theoretical Methodology: A Step-by-Step Protocol

A robust computational approach is crucial for accurately predicting the conformational preferences of this compound. The following protocol outlines a validated workflow for such a theoretical study.

Initial Conformational Search

The first step is to generate a diverse set of initial conformations. This can be achieved using molecular mechanics methods, which are computationally less expensive and suitable for exploring a large conformational space.

Protocol:

-

Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Force Field Selection: Employ a suitable molecular mechanics force field, such as MMFF94 or OPLS3e, for the initial conformational search.

-

Conformational Search Algorithm: Utilize a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, LowModeMD) to generate a large number of conformers.

-

Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local minimum.

-

Clustering and Selection: Cluster the minimized conformers based on their root-mean-square deviation (RMSD) and select the unique, low-energy conformers for further analysis.

Quantum Mechanical Geometry Optimization and Energy Calculation

The geometries and relative energies of the selected conformers should be refined using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).

Protocol:

-

Method Selection: Choose a DFT functional and basis set that provide a good balance between accuracy and computational cost. The B3LYP functional with the 6-31G(d,p) basis set is a common and reliable choice for organic molecules.[3] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

-

Geometry Optimization: Perform a full geometry optimization for each selected conformer.

-

Frequency Calculation: Conduct a frequency calculation for each optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Solvation Effects: To model the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be used during the DFT calculations.

Analysis of Results

The final step involves a detailed analysis of the computational results to understand the conformational landscape of this compound.

Analysis:

-

Relative Energies: Compare the relative energies (including zero-point energy corrections) of all stable conformers to identify the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

-

Geometric Parameters: Analyze key geometric parameters such as bond lengths, bond angles, and dihedral angles to characterize the different conformations (e.g., chair, twist-chair).

-

Interconversion Pathways: Identify the transition states connecting the low-energy conformers and calculate the energy barriers for their interconversion. This can be achieved using transition state search algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

Data Presentation and Visualization

Clear presentation of the results is essential for interpreting the complex conformational data.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Conformation Type | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | Chair | 0.00 | 75.3 |

| 2 | Twist-Chair | 0.85 | 20.1 |

| 3 | Twist-Chair | 1.50 | 4.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes. A real study would populate this with calculated values.

Diagram 1: Computational Workflow for Conformational Analysis

Caption: A simplified energy profile for the hypothetical interconversion between chair and twist-chair conformers of this compound.

Validation and Experimental Correlation

While theoretical studies provide invaluable insights, correlation with experimental data is the ultimate validation.

-

X-ray Crystallography: If a crystal structure of this compound or a closely related analog is available, the theoretically predicted lowest energy conformer should be compared with the solid-state geometry. [3]* NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-EXSY experiments, can provide information about the conformational dynamics and energy barriers of ring inversion in solution. [5][6]Theoretical calculations of NMR chemical shifts and coupling constants for the different conformers can be compared with experimental spectra to determine the conformational equilibrium in solution.

Conclusion

The theoretical conformational analysis of this compound is a powerful tool for understanding its three-dimensional structure and dynamic behavior. By employing a systematic computational workflow, from initial molecular mechanics searches to high-level DFT calculations, researchers can gain deep insights into the conformational landscape of this important medicinal chemistry scaffold. This knowledge is crucial for the rational design of novel 1,4-diazepane derivatives with improved biological activity and desired physicochemical properties. The methodologies outlined in this guide provide a robust framework for conducting such theoretical investigations with scientific integrity and accuracy.

References

-

Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PubMed Central. [Link]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]

-

1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. [Link]

-

Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. ACS Publications. [Link]

-

Experimental and computational studies of ring inversion of 1,4-benzodiazepin-2-ones: implications for memory of chirality transformations. PubMed. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental and computational studies of ring inversion of 1,4-benzodiazepin-2-ones: implications for memory of chirality transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(Benzenesulfonyl)-1,4-diazepane as a Versatile Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of the 1-(Benzenesulfonyl)-1,4-diazepane Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound moiety has emerged as a privileged scaffold, offering a unique combination of structural rigidity and synthetic tractability. The seven-membered diazepine ring provides a flexible yet constrained conformation, allowing for the precise spatial orientation of substituents to interact with biological targets. The benzenesulfonyl group not only imparts specific electronic properties but also serves as a crucial handle for modulating the physicochemical characteristics of the resulting molecules, such as lipophilicity and metabolic stability. This guide provides an in-depth exploration of the this compound scaffold, from its synthesis and derivatization to its application in the development of novel therapeutic agents.

The strategic incorporation of this scaffold has led to the discovery of potent and selective ligands for a range of biological targets, most notably G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.[1][2][3][4] The inherent structural features of the this compound core allow for the exploration of diverse chemical space, making it a valuable tool for lead generation and optimization in modern drug discovery.

Core Synthesis of this compound: A Representative Protocol

The synthesis of the this compound scaffold is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative example, adapted from established synthetic routes for related 1,4-diazepane derivatives.[5]

Protocol 1: Synthesis of this compound

Materials:

-

1,4-Diazepane

-

Benzenesulfonyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the cooled solution.

-

Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere prevents the reaction of benzenesulfonyl chloride with atmospheric moisture.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

-

Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

-

The aqueous work-up is essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Visualization of the Synthetic Workflow:

Caption: Workflow for the synthesis of the core scaffold.

Derivatization of the Scaffold: N-Arylation at the 4-Position

The presence of a secondary amine at the N-4 position of the this compound scaffold provides a versatile point for further modification. N-arylation is a powerful strategy to introduce diverse aromatic and heteroaromatic moieties, enabling the fine-tuning of pharmacological properties. The Buchwald-Hartwig amination is a modern and highly effective method for this transformation.[6][7][8]

Protocol 2: Buchwald-Hartwig N-Arylation of this compound

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

-

Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

-

Addition of Reactants: Add this compound and the aryl halide to the tube.

-

Inert Atmosphere: Seal the tube with a septum and purge with an inert gas for 10-15 minutes.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The palladium catalyst and phosphine ligand form the active catalytic species that facilitates the carbon-nitrogen bond formation. The choice of ligand is crucial and often needs to be optimized for specific substrates.

-

An inert atmosphere is critical as the Pd(0) active species is sensitive to oxidation.

-

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Visualization of the Derivatization Workflow:

Caption: General workflow for N-arylation derivatization.

Application in Drug Discovery: Targeting the 5-HT₆ Receptor

Derivatives of the this compound scaffold have shown significant promise as antagonists of the 5-HT₆ receptor, a target implicated in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] The scaffold allows for the incorporation of key pharmacophoric features necessary for high-affinity binding.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the in silico predicted binding affinities (Ki) of a series of 3-((4-(arylsulfonyl)-1,4-diazepan-1-yl)methyl)aniline derivatives at the 5-HT₆ receptor.[1] This data provides valuable insights into the structure-activity relationships for this class of compounds.

| Compound ID | R Group on Benzenesulfonyl Moiety | Predicted Ki (nM) |

| 1a | H | 35.48 |

| 1b | 4-Fluoro | 25.12 |

| 1c | 4-Chloro | 28.18 |

| 1d | 4-Bromo | 31.62 |

| 1e | 4-Methyl | 39.81 |

| 1f | Ethyl | 19.95 |

Analysis of SAR:

-

The data suggests that substitution on the benzenesulfonyl ring influences the binding affinity.

-

Small, electron-withdrawing groups such as fluorine and chlorine at the 4-position appear to be well-tolerated and may enhance binding affinity compared to the unsubstituted analog.

-

Replacing the aryl sulfonyl group with a smaller alkyl sulfonyl group (ethyl) resulted in the highest predicted affinity in this series, indicating that the size and electronics of this moiety are critical for optimal receptor interaction.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and the presence of a readily functionalizable secondary amine allow for the rapid generation of diverse compound libraries. The demonstrated utility of this scaffold in developing potent 5-HT₆ receptor antagonists highlights its potential for targeting other GPCRs and enzymes. Future work in this area will likely focus on exploring a wider range of substitutions at the N-4 position, as well as modifications to the benzenesulfonyl ring, to further optimize the pharmacokinetic and pharmacodynamic properties of these promising therapeutic agents.

References

-

Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (URL: [Link])

- Production method of 1,4-diazepane deriv

-

Buchwald–Hartwig amination. (URL: [Link])

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])

-

Buchwald-Hartwig Amination. (URL: [Link])

-

Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. (URL: [Link])

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: [Link])

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (URL: [Link])

-

N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. (URL: [Link])

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (URL: [Link])

-

Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. (URL: [Link])

-

Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. (URL: [Link])

-

Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-amyloid and anti-tau aggregation properties. (URL: [Link])

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (URL: [Link])

-

Natural Product-Inspired Dopamine Receptor Ligands. (URL: [Link])

-

Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (URL: [Link])

-

A biased agonist of the D1 dopamine receptor ameliorates motor deficits and cognitive dysfunction in rodent models of Parkinson’s disease. (URL: [Link])

-

Novel benzo[1][9]diazepin-2-one derivatives as endothelin receptor antagonists. (URL: [Link])

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL: [Link])

-

Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. (URL: [Link])

-

Natural Product-Inspired Dopamine Receptor Ligands. (URL: [Link])

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (URL: [Link])

-

Search Results - Beilstein Journals. (URL: [Link])

-

Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (URL: [Link])

-

Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (URL: [Link])

Sources

- 1. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 2. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates | MDPI [mdpi.com]

Application Notes and Protocols for Parallel Synthesis Utilizing 1-(Benzenesulfonyl)-1,4-diazepane

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold in Drug Discovery

The 1,4-diazepane motif is a privileged heterocyclic scaffold frequently incorporated into a wide array of biologically active molecules. Its inherent three-dimensional structure and the presence of two modifiable nitrogen atoms make it an attractive core for creating diverse chemical libraries for drug discovery. Compounds featuring this seven-membered ring have demonstrated a broad spectrum of therapeutic activities, including antipsychotic, anxiolytic, and anticancer properties.[1] Parallel synthesis, a cornerstone of modern medicinal chemistry, enables the rapid generation of numerous analogs, facilitating the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview and detailed protocols for the utilization of 1-(Benzenesulfonyl)-1,4-diazepane as a versatile building block in solution-phase parallel synthesis. The benzenesulfonyl group serves as a robust protecting group for one of the nitrogen atoms, allowing for sequential and controlled diversification at both the N1 and N4 positions. This strategic approach enables the creation of large, well-defined libraries of N,N'-disubstituted 1,4-diazepanes.

The Role of the Benzenesulfonyl Protecting Group: A Lynchpin for Sequential Diversification

The choice of the benzenesulfonyl group is critical for the success of this synthetic strategy. It offers several key advantages:

-

Stability: It is stable to a wide range of reaction conditions, including those typically employed for N-alkylation and N-arylation.

-

Activation: The electron-withdrawing nature of the sulfonyl group slightly deactivates the protected nitrogen, which can aid in the selective functionalization of the unprotected secondary amine.

-

Reliable Deprotection: While robust, the benzenesulfonyl group can be removed under specific conditions that are generally orthogonal to many other protecting groups and functional moieties introduced during diversification.

This strategic use of a robust protecting group allows for a divergent synthetic approach, as illustrated below.

Figure 1: General workflow for the parallel synthesis of a disubstituted 1,4-diazepane library.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for execution in parallel, for instance, using a 24 or 96-well reaction block format. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Reductive Amination for N4-Alkylation

This protocol describes the diversification of the N4 position of this compound via reductive amination with a library of aldehydes.

Materials:

-

This compound

-

Library of diverse aldehydes (e.g., substituted benzaldehydes, aliphatic aldehydes)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Reaction vials/tubes with caps

-

Robotic liquid handler or multichannel pipette

Procedure:

-

Preparation of Stock Solution: Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

-

Dispensing Reactants: To each reaction vial, add 200 µL of the this compound stock solution (0.1 mmol).

-

Aldehyde Addition: Add 1.2 equivalents (0.12 mmol) of each unique aldehyde from the library to its respective reaction vial.

-

Initiation of Reaction: Add 1.5 equivalents (0.15 mmol) of sodium triacetoxyborohydride to each vial.

-

Reaction Incubation: Cap the vials and place the reaction block on a shaker at room temperature for 16 hours.

-

Work-up and Purification:

-

Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each vial.

-

Add 1 mL of DCM to each vial, cap, and shake vigorously.

-

Allow the layers to separate and collect the organic layer using a pipette.

-

For high-throughput purification, the use of scavenger resins is highly recommended.[2][3] Add a polymer-supported aldehyde scavenger (e.g., aminomethylated polystyrene) to remove excess aldehyde and a polymer-supported isocyanate resin to scavenge any unreacted amine starting material if necessary.

-

After shaking with the scavenger resins for 4-6 hours, filter the reaction mixtures and concentrate the filtrates in a centrifugal evaporator.

-

Data Presentation:

| Entry | Aldehyde | Product Purity (LC-MS) | Yield (approx.) |

| 1 | Benzaldehyde | >95% | 85% |

| 2 | 4-Chlorobenzaldehyde | >95% | 88% |

| 3 | Cyclohexanecarboxaldehyde | >90% | 75% |

| 4 | Isovaleraldehyde | >90% | 72% |

Protocol 2: Deprotection of the Benzenesulfonyl Group